Enzymatic Potency Benchmarking Against Clinical Mpro Inhibitor Nirmatrelvir
SARS-CoV-2 Mpro-IN-1 inhibits the recombinant SARS-CoV-2 main protease with an IC50 of 116 nM in a FRET-based enzymatic assay [1]. For direct procurement comparison, the clinically approved Mpro inhibitor nirmatrelvir (PF-07321332) demonstrates an IC50 of 18.1 ± 0.5 nM against the same target under comparable FRET assay conditions [2]. The ~6.4-fold difference in enzymatic potency is a critical consideration for experimental design. While nirmatrelvir is more potent enzymatically, the distinct chemical scaffold of SARS-CoV-2 Mpro-IN-1 offers a differentiated tool for orthogonal validation of Mpro dependency, particularly in resistance or selectivity studies where nitrile-based inhibitors may exhibit altered binding profiles.
| Evidence Dimension | SARS-CoV-2 Mpro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 116 nM |
| Comparator Or Baseline | Nirmatrelvir (PF-07321332): 18.1 ± 0.5 nM |
| Quantified Difference | ~6.4-fold lower potency vs. nirmatrelvir |
| Conditions | FRET-based Mpro enzymatic assay |
Why This Matters
Provides a quantitative benchmark for users who require a less potent but structurally distinct Mpro inhibitor for orthogonal target engagement or resistance mechanism studies, avoiding assay artifacts from overly potent tool compounds.
- [1] Chen W, Feng B, Han S, Wang P, Chen W, Zang Y, Li J, Hu Y. Discovery of highly potent SARS-CoV-2 Mpro inhibitors based on benzoisothiazolone scaffold. Bioorg Med Chem Lett. 2022 Feb 15;58:128526. View Source
- [2] Owen DR, Allerton CMN, Anderson AS, Aschenbrenner L, Avery M, Berritt S, Boras B, Cardin RD, Carlo A, Coffman KJ, et al. An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science. 2021 Nov 2;374(6575):1586-1593. (IC50 values as compiled in PMC12624906 Table 1). View Source
